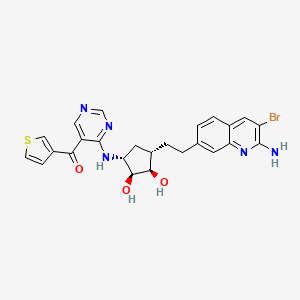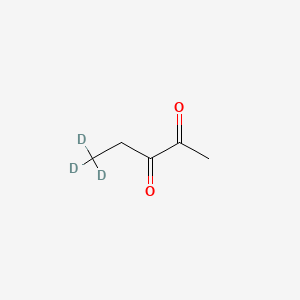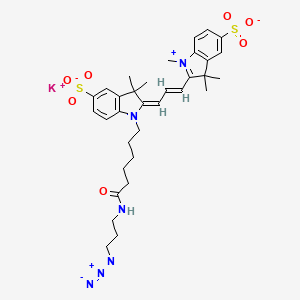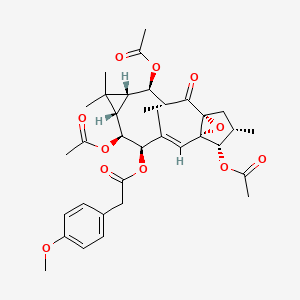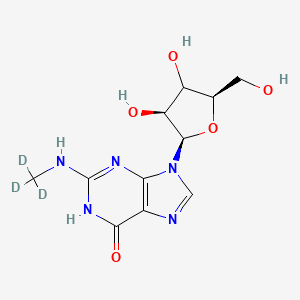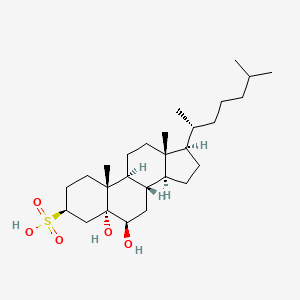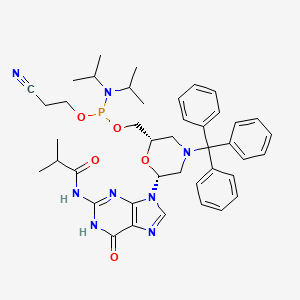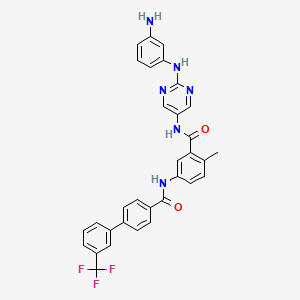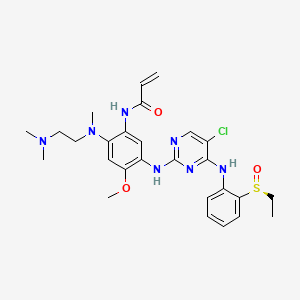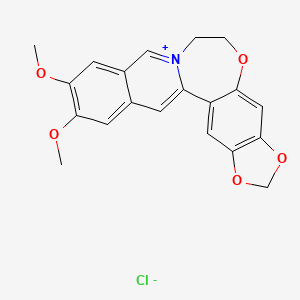![molecular formula C24H27N7OS B12381246 (S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile CAS No. 2937344-16-4](/img/structure/B12381246.png)
(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BI-2493: is a highly selective pan-KRAS inhibitor and a structural analog of BI-2865. It exhibits antitumor activity and inhibits tumor cell growth, making it a valuable compound in the study of cancerous diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods: The industrial production of BI-2493 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: BI-2493 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: BI-2493 is used as a tool compound to study the biochemical pathways involving KRAS proteins. It helps in understanding the molecular mechanisms of KRAS-related signaling pathways .
Biology: In biological research, BI-2493 is used to investigate the role of KRAS mutations in various cancers. It aids in the development of targeted therapies for cancer treatment .
Medicine: BI-2493 has potential therapeutic applications in the treatment of cancers with KRAS mutations. It is being explored in preclinical and clinical studies for its efficacy and safety .
Industry: In the pharmaceutical industry, BI-2493 is used in drug discovery and development processes. It serves as a lead compound for developing new anticancer drugs .
Mécanisme D'action
BI-2493 exerts its effects by selectively inhibiting KRAS proteins. It binds non-covalently to multiple KRAS mutant alleles, including the wild-type allele, in the guanosine diphosphate-bound inactive state. This inhibition prevents the activation of downstream signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, which are involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
BI-2865: A structural analog of BI-2493 with similar inhibitory effects on KRAS proteins
KRAS G12C Inhibitors: Such as sotorasib and adagrasib, which target specific KRAS mutations
Uniqueness: BI-2493 is unique in its ability to inhibit a broad range of KRAS mutant alleles, making it a versatile tool in cancer research. Unlike some other inhibitors that target specific mutations, BI-2493 offers a more comprehensive approach to targeting KRAS-driven cancers .
Propriétés
Numéro CAS |
2937344-16-4 |
|---|---|
Formule moléculaire |
C24H27N7OS |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
(7S)-2'-amino-3-[2-[(2S)-2-methylpiperazin-1-yl]pyrimidin-4-yl]spiro[5,6-dihydro-4H-1,2-benzoxazole-7,4'-6,7-dihydro-5H-1-benzothiophene]-3'-carbonitrile |
InChI |
InChI=1S/C24H27N7OS/c1-14-13-27-10-11-31(14)23-28-9-6-17(29-23)20-15-4-2-7-24(21(15)32-30-20)8-3-5-18-19(24)16(12-25)22(26)33-18/h6,9,14,27H,2-5,7-8,10-11,13,26H2,1H3/t14-,24-/m0/s1 |
Clé InChI |
PVOYBVVIBNPTPJ-BSEYFRJRSA-N |
SMILES isomérique |
C[C@H]1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCC[C@@]45CCCC6=C5C(=C(S6)N)C#N |
SMILES canonique |
CC1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCCC45CCCC6=C5C(=C(S6)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


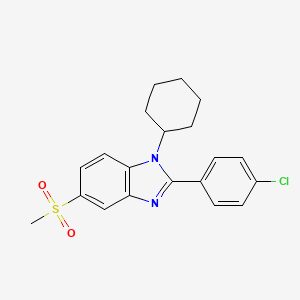
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
